molecular formula C24H32N2O3S2 B289424 N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thiophenecarboxamide

N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thiophenecarboxamide

Katalognummer B289424
Molekulargewicht: 460.7 g/mol
InChI-Schlüssel: PZUWGYBAVJYEQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thiophenecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is being evaluated in clinical trials as a potential treatment for B-cell malignancies and autoimmune diseases.

Wirkmechanismus

TAK-659 binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling events in the N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thiophenecarboxamide pathway. This leads to a reduction in B-cell proliferation, survival, and differentiation, which are critical processes in the development and progression of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in preclinical models. In addition, TAK-659 has demonstrated selective inhibition of BTK, with minimal off-target effects on other kinases. TAK-659 has also been shown to penetrate the blood-brain barrier, which may be important for the treatment of central nervous system (CNS) lymphomas.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using TAK-659 in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to penetrate the blood-brain barrier. However, some limitations of using TAK-659 in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Zukünftige Richtungen

There are several potential future directions for the development of TAK-659. One area of interest is the use of TAK-659 in combination with other targeted therapies, such as inhibitors of PI3K, AKT, or mTOR, to enhance the anti-tumor activity of these agents. Another area of interest is the evaluation of TAK-659 in combination with immunotherapy agents, such as checkpoint inhibitors or CAR-T cells, to enhance the immune response against B-cell malignancies. Finally, the development of TAK-659 analogs with improved pharmacokinetic properties or selectivity for BTK may also be pursued.

Synthesemethoden

The synthesis of TAK-659 involves several steps, including the preparation of the key intermediate, 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, and the coupling of this intermediate with 2-thiophenecarboxylic acid. The tert-butyl and morpholine groups are then introduced, followed by the final step of carbonylation to yield the desired product. The synthesis of TAK-659 has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has been shown to inhibit N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thiophenecarboxamide signaling and induce apoptosis (programmed cell death) in B-cells, leading to a reduction in tumor growth. TAK-659 has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

Eigenschaften

Molekularformel

C24H32N2O3S2

Molekulargewicht

460.7 g/mol

IUPAC-Name

N-[6-tert-butyl-3-(2,6-dimethylmorpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C24H32N2O3S2/c1-14-12-26(13-15(2)29-14)23(28)20-17-9-8-16(24(3,4)5)11-19(17)31-22(20)25-21(27)18-7-6-10-30-18/h6-7,10,14-16H,8-9,11-13H2,1-5H3,(H,25,27)

InChI-Schlüssel

PZUWGYBAVJYEQB-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=CS4

Kanonische SMILES

CC1CN(CC(O1)C)C(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.